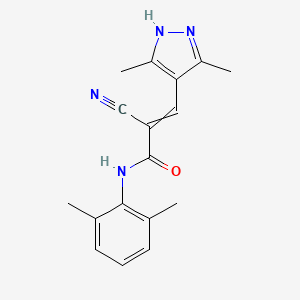

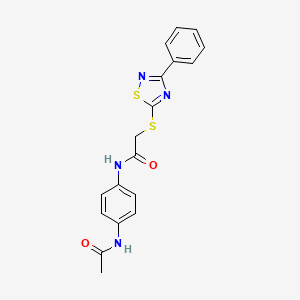

2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,6-dimethylphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,6-dimethylphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound A" and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Pyrazole Heterocycles

Pyrazole moiety, recognized as a pharmacophore, is pivotal in numerous biologically active compounds, serving as a crucial template for combinatorial and medicinal chemistry. Pyrazoles, as versatile synthons in organic synthesis, exhibit a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. Their synthesis, typically involving condensation followed by cyclization, yields heterocyclic appended pyrazoles under various conditions, extending the heterocyclic systems' categories and facilitating the design of active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Antifungal Applications

In the battle against Bayoud disease affecting date palms, synthetic compounds such as pyrazoles have been explored for their antifungal properties. Structurally diverse compounds, including pyrazole derivatives, have demonstrated efficiency against Fusarium oxysporum, showcasing the potential of these compounds in agricultural applications. Their antifungal pharmacophore sites suggest specificity in biological activity against pathogens, highlighting their significance in developing targeted antifungal strategies (Kaddouri et al., 2022).

Cytochrome P450 Enzyme Inhibition

Pyrazole derivatives are explored as chemical inhibitors of cytochrome P450 isoforms, which play a critical role in drug metabolism and the potential for drug-drug interactions. Selective inhibition of these enzymes can elucidate specific isoform contributions to drug metabolism, aiding in the prediction and management of possible interactions. This research underlines the therapeutic relevance of pyrazole-based inhibitors in developing safer drug regimens (Khojasteh et al., 2011).

Heterocyclic Synthesis

Pyrazoline derivatives serve as key intermediates in synthesizing various heterocyclic compounds, such as pyrazolo-imidazoles and spiropyridines. These compounds, owing to their structural uniqueness, have been synthesized using diverse methods, contributing significantly to the field of organic chemistry and medicinal chemistry. The versatility and reactivity of pyrazoline-based compounds underscore their utility in creating novel heterocyclic molecules with potential therapeutic applications (Gomaa & Ali, 2020).

properties

IUPAC Name |

2-cyano-N-(2,6-dimethylphenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c1-10-6-5-7-11(2)16(10)19-17(22)14(9-18)8-15-12(3)20-21-13(15)4/h5-8H,1-4H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEWXKBMIVHRHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=C(NN=C2C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,6-dimethylphenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2795645.png)

![N-phenyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2795649.png)

![3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2795651.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2795653.png)

![4,6-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2795656.png)

![5-(4-chlorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2795658.png)

![2-[(3E)-1-(dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]propanedinitrile](/img/structure/B2795660.png)

![Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate](/img/structure/B2795664.png)